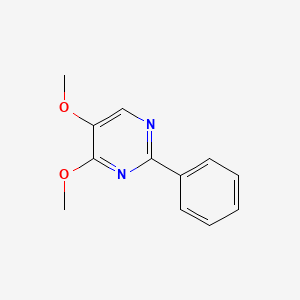

4,5-Dimethoxy-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Photolysis Studies

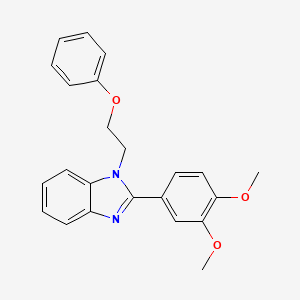

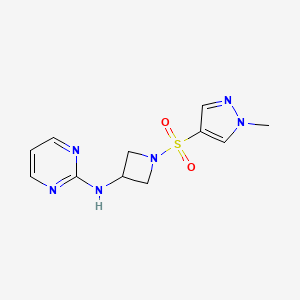

The compound has been used in studies investigating the impact of electronic effects on photolysis . It’s been used as a caging moiety attached to the NH-nitrogen of the pharmacologically relevant N-phenylpyrimidine-2-amine scaffold . The study revealed that electron-donating effects are unfavorable for the photolysis reaction .

Prodrug Concepts

4,5-Dimethoxy-2-phenylpyrimidine has been used in the development of novel therapeutic prodrug concepts . The compound is covalently attached to a biologically active compound at a critical position, rendering it pharmacologically inactive . However, the bioactive compound can be released in a precise spatiotemporal manner by irradiation with light of appropriate wavelength .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4,5-Dimethoxy-2-phenylpyrimidine have been synthesized as emitters for OLEDs . The addition of methoxy groups led to the significant improvement of hole-transporting properties and the bathochromic shift of the emission from blue to green-blue spectral diapason .

Thermal Stability

The compound exhibits high thermal stability, which is crucial for its applications in various fields . Thermogravimetric analysis revealed high thermal stability of the compounds with 5% weight loss temperatures of 397 and 438 °C .

Synthesis of Acetates

4,5-Dimethoxy-2-phenylpyrimidine has been used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates . These compounds were synthesized with hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine and chloroacetic ester as starting materials .

Biological Chemistry

The compound has been used in sophisticated approaches in biological chemistry . The uncaging technique, which involves the use of 4,5-Dimethoxy-2-phenylpyrimidine, can be a powerful tool for studying both .

Safety and Hazards

properties

IUPAC Name |

4,5-dimethoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZMXXMSIFOFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326380 |

Source

|

| Record name | 4,5-dimethoxy-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822067 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,5-Dimethoxy-2-phenylpyrimidine | |

CAS RN |

477857-51-5 |

Source

|

| Record name | 4,5-dimethoxy-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2942126.png)

![Ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2942131.png)

![5-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2942132.png)

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2942138.png)

![N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide](/img/structure/B2942140.png)

![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)

![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)